molecular formula C14H14N2O3S B401550 3-methyl-N-(4-sulfamoylphenyl)benzamide CAS No. 304666-35-1

3-methyl-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B401550
CAS No.: 304666-35-1
M. Wt: 290.34g/mol
InChI Key: JKUQJDKTSHFABM-UHFFFAOYSA-N
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Description

3-methyl-N-(4-sulfamoylphenyl)benzamide is an organic compound that belongs to the class of sulfonamides and benzamides. This compound is characterized by the presence of a benzamide group attached to a 4-sulfamoylphenyl group, with a methyl group at the 3-position of the benzamide ring. Sulfonamides are well-known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

The primary target of 3-methyl-N-(4-sulfamoylphenyl)benzamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a significant role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis and the resulting pH modification .

Mode of Action

This compound acts as an inhibitor of CA IX . By inhibiting this enzyme, the compound interferes with the tumor cells’ metabolic shift to anaerobic glycolysis . This disruption can lead to a decrease in tumor cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is crucial for tumor cell survival and proliferation under hypoxic conditions . By inhibiting CA IX, this compound disrupts this pathway, potentially leading to decreased tumor growth .

Pharmacokinetics

Sulfonamides, the class of compounds to which this molecule belongs, are generally well-absorbed and widely distributed in the body

Result of Action

The inhibition of CA IX by this compound leads to a disruption in tumor cell metabolism . This disruption can result in decreased cell proliferation and potentially tumor growth . Some derivatives of this compound have shown significant anti-proliferative activity against certain cancer cell lines .

Action Environment

The action of this compound is influenced by the tumor microenvironment. The hypoxic conditions in solid tumors lead to the overexpression of CA IX , making these tumors more susceptible to the action of this compound.

Biochemical Analysis

Biochemical Properties

3-methyl-N-(4-sulfamoylphenyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in sulfonamide metabolism, such as carbonic anhydrase. The interaction with carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of the enzyme’s activity. This inhibition can affect various physiological processes, including the regulation of pH and ion balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The sulfonamide group of this compound binds to the zinc ion in the active site of carbonic anhydrase, leading to enzyme inhibition. This inhibition results in decreased conversion of carbon dioxide to bicarbonate, affecting cellular pH and ion balance. Furthermore, the changes in intracellular pH can lead to alterations in gene expression, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term exposure to this compound can lead to sustained inhibition of carbonic anhydrase, resulting in prolonged alterations in cellular function. In vitro and in vivo studies have shown that the effects of this compound can persist for several hours to days, depending on the concentration and exposure duration .

Metabolic Pathways

This compound is involved in metabolic pathways related to sulfonamide metabolism. This compound interacts with enzymes such as carbonic anhydrase and other sulfonamide-metabolizing enzymes. The inhibition of these enzymes can affect metabolic flux and metabolite levels, leading to alterations in physiological processes. The metabolic pathways involving this compound are crucial for understanding its biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells. Additionally, binding proteins can facilitate the distribution of this compound to different tissues, affecting its localization and accumulation. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it exerts its effects. For example, the binding of this compound to carbonic anhydrase occurs in the cytoplasm, leading to enzyme inhibition and subsequent cellular effects. The subcellular localization of this compound is critical for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 4-aminobenzenesulfonamide. The reaction is facilitated by the use of peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-(4-sulfamoylphenyl)benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(4-sulfamoylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position of the benzamide ring and the sulfonamide group at the 4-position of the phenyl ring contribute to its unique reactivity and biological activity.

Properties

IUPAC Name

3-methyl-N-(4-sulfamoylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-10-3-2-4-11(9-10)14(17)16-12-5-7-13(8-6-12)20(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUQJDKTSHFABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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